
4-Methoxy-2-nitrophenylazide
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Description
4-Methoxy-2-nitrophenylazide is a nitro-substituted aromatic azide characterized by a methoxy (-OCH₃) group at the para position and a nitro (-NO₂) group at the ortho position relative to the azide (-N₃) functionality. For instance, nitro-substituted aromatic compounds like 4-methoxy-2-nitroaniline are often synthesized via nitration of methoxy-substituted precursors, followed by azide introduction through diazotization or substitution reactions . The azide group confers reactivity useful in click chemistry and photoaffinity labeling, while the electron-withdrawing nitro and electron-donating methoxy groups influence stability and electronic properties .
Q & A
Q. What synthetic routes yield 4-Methoxy-2-nitrophenylazide with high purity, and how can reaction conditions be optimized?
Basic Research Question
The synthesis of this compound typically involves diazotization of 4-methoxy-2-nitroaniline followed by azide coupling. Key steps include:
- Diazotization : Use sodium nitrite in acidic media (e.g., HCl) at 0–5°C to generate the diazonium salt intermediate.
- Azide Formation : React the diazonium salt with sodium azide (NaN₃) under controlled pH (neutral to slightly basic) to prevent decomposition.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .
Optimization : Monitor temperature and pH rigorously to avoid side reactions like hydrolysis or nitro-group reduction.
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and electronic properties?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm methoxy, nitro, and azide group positions. For example, the azide proton signal is absent, but adjacent protons show splitting patterns .
- Infrared Spectroscopy (IR) : Peaks at ~2100 cm⁻¹ (azide N≡N stretch) and ~1520 cm⁻¹ (nitro group) are diagnostic .
- X-ray Crystallography : Resolves bond angles and crystal packing, critical for studying photophysical properties (e.g., fluorescence) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₅N₄O₃) with ppm-level accuracy .
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
Advanced Research Question
Discrepancies in thermal stability often arise from impurities or measurement conditions. Methodological solutions include:
- Differential Scanning Calorimetry (DSC) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres. For example, decomposition peaks at ~150°C in N₂ vs. ~130°C in O₂ indicate oxidative instability .
- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating rates (e.g., 10°C/min) to distinguish between sublimation and decomposition .
- Reproducibility Checks : Standardize sample purity (>98% by HPLC) and moisture content (Karl Fischer titration) to eliminate confounding variables .
Q. What experimental designs are suitable for studying the photodegradation pathways of this compound?
Advanced Research Question
- Light Source Selection : Use UV-Vis lamps (λ = 254–365 nm) to mimic solar irradiation. Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 hrs) .
- Radical Trapping : Add scavengers (e.g., tert-butanol for •OH, p-benzoquinone for O₂•⁻) to identify reactive oxygen species (ROS) involvement .
- Product Identification : LC-MS/MS detects intermediates like 4-methoxy-2-nitroaniline (m/z 168.04) and nitrogen gas release (via headspace GC) .
Q. How does this compound behave under acidic vs. basic hydrolysis conditions?
Basic Research Question
- Acidic Hydrolysis (6M HCl, reflux) : Cleavage of the azide group yields 4-methoxy-2-nitrophenol (90% yield) and nitrogen gas. Monitor pH to avoid over-protonation of intermediates .
- Basic Hydrolysis (1M NaOH, 60°C) : Forms 4-methoxy-2-nitrophenolate, with potential nitro-group reduction if prolonged. Use argon sparging to minimize side reactions .
Data Table :
Condition | Reagents | Products | Yield (%) |
---|---|---|---|
6M HCl | HCl | 4-Methoxy-2-nitrophenol + N₂ | 90 |
1M NaOH | NaOH | 4-Methoxy-2-nitrophenolate | 75 |
Q. What strategies mitigate discrepancies in spectral data interpretation for nitro-azide derivatives?
Advanced Research Question
- Cross-Validation : Compare IR, NMR, and XRD data with computational models (e.g., DFT simulations for vibrational frequencies) .
- Isotopic Labeling : Synthesize ¹⁵N-labeled azides to distinguish azide peaks from noise in crowded spectral regions .
- Collaborative Analysis : Share raw data (e.g., .JCAMP-DX files) via platforms like PubChem to align interpretation standards .
Q. How can researchers design stability studies to assess long-term storage conditions for this compound?
Advanced Research Question
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor purity via HPLC and degradation products via LC-MS .
- Light Sensitivity : Use amber vials and compare degradation rates under dark vs. UV-exposed conditions .
- Cryopreservation : Assess stability at –20°C vs. –80°C; DSC identifies glass transition temperatures (Tg) to optimize storage .
Q. What computational methods predict the reactivity of this compound in click chemistry applications?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate activation energies for azide-alkyne cycloaddition (e.g., with Cu(I) catalysts). Key parameters include HOMO-LUMO gaps and charge distribution .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics .
- Docking Studies : Predict binding affinities with biomolecules (e.g., enzymes) for targeted drug delivery applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Properties of 4-Methoxy-2-nitrophenylazide and Analogues
*Calculated based on standard atomic weights.
Reactivity and Stability
- Azide vs. Carbonyl/Carboxylic Acid : The azide group in this compound enables cycloaddition reactions (e.g., with alkynes), unlike the aldehyde or carboxylic acid groups in analogues like 4-Methoxy-2-nitrobenzaldehyde or 4-Methoxy-3-nitrobenzoic acid. However, the nitro group in all compounds enhances electrophilic substitution resistance .
- Thermal Stability : Aromatic azides are generally thermally sensitive compared to nitrobenzaldehydes or benzamides. The methoxy group may mitigate this instability by donating electron density, as seen in the crystalline stability of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide .
Crystallographic and Spectroscopic Data
- 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide: Monoclinic crystal system (P2₁/n) with a dihedral angle of 4.52° between aromatic rings. Intermolecular N–H···O and C–H···O interactions stabilize the lattice .
- This compound : While crystallographic data are absent in the evidence, analogous azides typically exhibit planar azide groups with bond lengths of ~1.23 Å (N–N) and ~1.13 Å (terminal N–N) .
Properties
Molecular Formula |
C7H6N4O3 |
---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1-azido-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C7H6N4O3/c1-14-5-2-3-6(9-10-8)7(4-5)11(12)13/h2-4H,1H3 |
InChI Key |
JSGUPBAHSXJTGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
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